

Application Notes and Protocols: Picrosirius Red Staining for Paraffin-Embedded Tissues

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Compound of Interest

Compound Name: C.I. Direct Red 16

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Picrosirius Red (PSR) staining is a widely used histological technique for the visualization and quantification of collagen fibers in tissue sections. This method is highly valued in fibrosis research, tissue remodeling studies, and the assessment of connective tissue in various pathologies due to its specificity and the enhancement of collagen's natural birefringence under polarized light.

Developed by Dr. Luiz Carlos U. Junqueira in 1979, the technique combines the dye Sirius Red F3B with picric acid.[1] The elongated sulfonated dye molecules bind to the long axis of collagen fibrils, and the picric acid facilitates this specific binding. When viewed with a standard bright-field microscope, collagen appears red on a pale yellow background.[1][2] However, the true power of PSR staining is revealed with polarized light microscopy, where collagen fibers exhibit a strong birefringence, appearing in shades of yellow, orange, red, or green depending on their thickness and organization.[1][3] This allows for a more detailed analysis of collagen architecture. Thicker, more mature Type I collagen fibers typically appear yellow to red, while thinner, less organized Type III collagen fibers (reticular fibers) appear green.[4][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing Picrosirius Red staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections.



I. Reagent Preparation

Proper preparation of reagents is critical for successful and reproducible staining.

Reagent	Composition	Preparation Instructions	Stability
Picrosirius Red Staining Solution	0.5 g Sirius Red F3B (Direct Red 80) in 500 mL of saturated aqueous picric acid (1.3% in water).[1]	Dissolve Sirius Red F3B powder in the saturated picric acid solution. Mix thoroughly. Filtration of the solution is recommended.[6]	Stable for at least 3 years at room temperature. Can be reused.[1][2][7]
Acidified Water (Wash Solution)	5 mL of glacial acetic acid in 1 L of distilled or tap water (0.5% acetic acid).[1][2]	Add the glacial acetic acid to the water and mix well.	Stable at room temperature.
Weigert's Iron Hematoxylin (Optional Nuclear Stain)	Working solution is prepared by mixing equal parts of Solution A and Solution B.	Follow the manufacturer's instructions for the specific kit. The working solution is typically stable for up to 2 weeks.[8]	Working solution stable for up to 2 weeks.[8]

II. Staining Procedure for Paraffin-Embedded Tissues

This protocol outlines the key steps from deparaffinization to final mounting.

A. Deparaffinization and Rehydration:

This process removes the paraffin wax from the tissue, allowing aqueous stains to penetrate.[9]

• Xylene: Immerse slides in two to three changes of xylene for 5-10 minutes each to completely remove the paraffin.[1][9][10]



- Ethanol (Absolute): Transfer slides through two changes of 100% ethanol for 2-5 minutes each to remove the xylene.[1][10]
- Graded Ethanol: Rehydrate the tissue by immersing the slides through a series of graded ethanol solutions: 95% for 2-5 minutes, followed by 70% for 2-5 minutes.[1][10]
- Distilled Water: Rinse the slides thoroughly in distilled water.[1]
- B. Optional Nuclear Staining:

To visualize cell nuclei, a nuclear counterstain can be applied before PSR staining.

- Weigert's Hematoxylin: Stain the sections in Weigert's Iron Hematoxylin for 8 minutes.[8][11]
- Washing: Wash the slides in running tap water for 10 minutes.[2][8]
- C. Picrosirius Red Staining:
- Staining: Completely cover the tissue section with the Picrosirius Red solution and incubate for 60 minutes at room temperature.[3][4] Shorter incubation times are not recommended as they may not result in equilibrium staining.[1][2]
- Washing: Briefly rinse the slides in two changes of acidified water (0.5% acetic acid solution).
 [1][2][3] This step is crucial to prevent the loss of dye that occurs when washing with water.
 [1][2]
- D. Dehydration and Mounting:
- Ethanol (Absolute): Dehydrate the sections rapidly in three changes of 100% ethanol.[1][4]
- Clearing: Clear the slides in two changes of xylene.[1][3]
- Mounting: Mount the coverslip using a resinous mounting medium.[1][3]

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters of the Picrosirius Red staining protocol.



Table 1: Reagent Concentrations

Reagent	Component 1	Concentration 1	Component 2	Concentration 2
Picrosirius Red Solution	Sirius Red F3B (Direct Red 80)	0.1% (w/v)	Saturated Aqueous Picric Acid	1.3% (w/v)
Acidified Water	Glacial Acetic Acid	0.5% (v/v)	Distilled Water	99.5% (v/v)

Table 2: Incubation Times

Step	Reagent	Time	Temperature
Deparaffinization (Xylene)	Xylene	2-3 changes, 5-10 min each	Room Temperature
Rehydration (Ethanol Series)	100%, 95%, 70% Ethanol	2-5 min each	Room Temperature
Optional Nuclear Staining	Weigert's Hematoxylin	8 min	Room Temperature
Staining	Picrosirius Red Solution	60 min	Room Temperature
Washing	Acidified Water	2 changes, brief rinse	Room Temperature
Dehydration (Ethanol)	100% Ethanol	3 changes, brief	Room Temperature
Clearing	Xylene	2 changes, brief	Room Temperature

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for Picrosirius Red staining of paraffinembedded tissues.

Caption: Workflow for Picrosirius Red Staining.



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